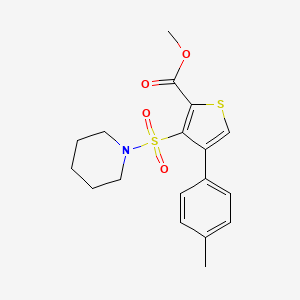

methyl 4-(4-methylphenyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxylate

Description

Methyl 4-(4-methylphenyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a methyl carboxylate group at position 2, a 4-methylphenyl group at position 4, and a piperidine sulfonyl moiety at position 2. The piperidine sulfonyl group enhances lipophilicity and may influence binding interactions with biological targets, while the methylphenyl group contributes steric bulk and π-π stacking capabilities .

Properties

IUPAC Name |

methyl 4-(4-methylphenyl)-3-piperidin-1-ylsulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S2/c1-13-6-8-14(9-7-13)15-12-24-16(18(20)23-2)17(15)25(21,22)19-10-4-3-5-11-19/h6-9,12H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDJWCBVCDJPMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCCCC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(4-methylphenyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a piperidine moiety, and a methyl group attached to a phenyl ring. Its molecular formula is , with a molecular weight of approximately 320.41 g/mol. The presence of the piperidine sulfonamide group is significant for its biological interactions.

The mechanism of action for this compound involves interaction with various biological targets, including enzymes and receptors. Notably, compounds with similar structures have been shown to act as inhibitors for certain enzymes, such as:

- Steroid 5-alpha-reductase : Compounds in this class often exhibit inhibitory activity against this enzyme, which is crucial in testosterone metabolism. For instance, related piperidine derivatives have shown IC50 values indicating potent inhibition .

Antimicrobial Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit antimicrobial properties. For example, this compound has demonstrated effectiveness against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 2 |

| Escherichia coli | 10 | 2 |

These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound's sulfonamide functionality is known to interact with enzymes involved in metabolic pathways. For instance, related compounds have shown significant inhibitory effects on various proteases and kinases:

| Enzyme | IC50 (µM) |

|---|---|

| Steroid 5-alpha-reductase (Type 1) | 15.0 |

| Cyclin-dependent kinase (CDK6) | 0.5 |

These findings indicate that this compound may have therapeutic potential in conditions where these enzymes play a critical role.

Study on Antidepressant Activity

A study investigated the antidepressant-like effects of similar piperazine derivatives in animal models. The results indicated that these compounds significantly reduced depressive-like behaviors in mice subjected to stress tests, suggesting potential applications in treating depression .

Research on Anticancer Properties

Another study explored the anticancer properties of thiophene derivatives, showing that they could induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways. This compound was highlighted as a promising candidate due to its structural similarities to effective anticancer agents .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have highlighted the potential of compounds with similar structures to exhibit antiviral properties. For instance, sulfonamide derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. The incorporation of a thiophene ring and sulfonamide group is believed to enhance binding affinity and selectivity towards viral targets, suggesting that methyl 4-(4-methylphenyl)-3-(piperidine-1-sulfonyl)thiophene-2-carboxylate could be a candidate for further antiviral research .

1.2 Antitumor Properties

Compounds containing piperidine and thiophene moieties have shown promise in cancer therapy. Their ability to modulate cellular pathways and inhibit tumor growth has been documented in various studies. For example, derivatives that include piperidine rings have been linked to significant cytotoxic effects against various cancer cell lines, indicating that this compound may possess similar antitumor activity .

1.3 Cardiovascular Applications

The piperidine component is also noteworthy for its role in cardiovascular health. Research on piperidine derivatives has indicated their potential in treating conditions like dilated cardiomyopathy. Compounds with piperidine and sulfonamide functionalities have been explored for their efficacy in improving cardiac function, suggesting that this compound could be evaluated for similar therapeutic effects .

Chemical Synthesis and Material Science

2.1 Synthetic Routes

The synthesis of this compound can be achieved through various chemical reactions, including the use of coupling reactions involving thiophene derivatives and piperidine-based reagents. The development of efficient synthetic methods is crucial for scaling up production for pharmaceutical applications .

2.2 Material Science Applications

Beyond medicinal uses, this compound may find applications in material science, particularly in the development of organic semiconductors or photovoltaic materials. The unique electronic properties imparted by the thiophene ring could enhance conductivity or light absorption characteristics in organic electronic devices .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on NNRTIs | Methyl derivatives showed significant inhibition against HIV-1 strains | Potential for new antiviral therapies |

| Antitumor Activity Research | Compounds with similar structures exhibited cytotoxicity against cancer cells | Further investigation into cancer treatment options |

| Cardiovascular Drug Development | Piperidine derivatives improved cardiac function in preclinical models | Possible new treatments for heart diseases |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Core

a. Piperazine vs. Piperidine Sulfonyl Groups

- Compound from : Methyl 3-{4-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-sulfonyl}thiophene-2-carboxylate replaces the piperidine group with a piperazine sulfonyl moiety.

- Impact : Piperazine derivatives often exhibit improved water solubility but reduced membrane permeability compared to piperidine analogs.

b. Pyrazolo-Pyrimidinyl Substituents ()

- The compound in , methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate, replaces the sulfonyl group with a pyrazolo-pyrimidinyl system. This fused heterocycle introduces planar aromaticity and hydrogen-bonding sites, likely targeting kinases or nucleic acids .

Carboxylate Ester Modifications

a. Ethyl vs. Methyl Esters ()

- Ethyl 2-{3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamido}-4-(4-methylphenyl)thiophene-3-carboxylate () uses an ethyl ester at position 3 instead of a methyl ester. Ethyl esters generally exhibit slower hydrolysis rates, enhancing metabolic stability but reducing bioavailability compared to methyl esters .

Physicochemical and Pharmacological Implications

Table 1: Key Properties of Comparable Compounds

*LogP estimated using fragment-based methods.

Key Observations:

Lipophilicity : The target compound’s piperidine sulfonyl group balances lipophilicity (LogP ~3.2), favoring membrane penetration while retaining moderate solubility.

Target Selectivity : Piperazine derivatives () may target proteases due to enhanced polarity, whereas the pyrazolo-pyrimidinyl analog () likely interacts with topoisomerases via intercalation .

Metabolic Stability : Methyl esters (target compound) hydrolyze faster than ethyl analogs (), suggesting shorter half-lives but quicker release of active metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.